N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide
Description
N-{4-[(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core linked to a sulfamoylphenyl-propanamide moiety. Its molecular formula is C₂₆H₂₆N₄O₄S (molecular weight: 514.58 g/mol), with a CAS registry number 941992-17-2 (a closely related analogue, differing by an acetyl group instead of propanamide, is described in ). The compound integrates a benzyl-substituted THQ scaffold, a sulfonamide bridge, and a propanamide side chain, making it structurally distinct among sulfonamide-containing pharmacophores.
Properties
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-11-13-24(18(2)15-21)34(32,33)28-22-10-12-23-20(16-22)9-14-26(31)29(23)17-19-7-5-4-6-8-19/h4-8,10-13,15-16,28H,3,9,14,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZNFJWLVQYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline core.
Sulfamoylation: The sulfamoyl group is introduced by reacting the quinoline derivative with a sulfonamide reagent under acidic or basic conditions.
Final Coupling: The final step involves coupling the sulfamoyl-quinoline derivative with 3-methylphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Automation: Utilizing automated synthesis equipment to scale up production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, sulfonamide reagents, bases like triethylamine, acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide are not explicitly detailed within the provided search results. However, the search results do offer some information regarding similar compounds and their potential applications.
Tetrahydroquinoline Derivatives
Related Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide This compound has a molecular weight of 362.47 and the molecular formula . It has a logP of 4.7155 and a polar surface area of 38.902 .
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide This compound has a molecular weight of 424.4 g/mol and the molecular formula .
- 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea This compound has a molecular weight of 403.4 g/mol and the molecular formula .
Other Applications
- N-alkyl-N-(pyridin-2-yl)hydroxylamine structures have demonstrated antibacterial activity against Micrococcus luteus and moderate activity against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis .
- N-Sulfonylated and N-alkylated carbazolyloxyacetic acids have been investigated as modulators of gamma-secretase, which is associated with Alzheimer's disease .
- SAR (Structure-Activity Relationship) and computer-aided drug design approaches are used in the discovery of PPARγ ligands for treating Type 2 diabetes .
Mechanism of Action
The mechanism of action of N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | N-{4-[(1-Benzyl-2-oxo-THQ-6-yl)sulfamoyl]-3-methylphenyl}propanamide | 4c (Propionyl-THQ) | Compound 5 (Isoxazole-propanamide) |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₆N₄O₄S | C₂₈H₃₀N₄O₄S | C₂₀H₂₁N₃O₅S |
| Molecular Weight | 514.58 g/mol | 542.62 g/mol | 415.46 g/mol |
| Key Substituent | 3-Methylphenyl-propanamide | THQ N1-propionyl | Dimethylisoxazole-sulfamoyl |
Biological Activity
N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure with a tetrahydroquinoline core, which is known for its diverse biological properties. The synthesis typically involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with various amines under controlled conditions. The specific synthetic routes may vary but often include steps such as benzylation and amidation to yield the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : High efficacy against strains such as Staphylococcus aureus.
- Fungi : Notable activity against various fungal species.
Anticancer Properties
Studies have shown that derivatives of tetrahydroquinoline compounds possess anticancer activity. For example:
- Cell Line Studies : Compounds have been tested on various human cancer cell lines demonstrating significant antiproliferative effects.
Anticonvulsant Effects
There is emerging evidence that similar compounds exhibit anticonvulsant properties. In animal models:
- Maximal Electroshock (MES) Test : The compound showed protective effects against seizures.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of N-benzyl amides derived from salinomycin demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The study highlighted that structural modifications significantly impacted the antimicrobial potency.
Case Study 2: Anticancer Activity
Research involving the synthesis and evaluation of various quinoline derivatives revealed that specific structural features enhance their anticancer activity. The most active derivatives were identified through screening against multiple cancer cell lines.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonamide formation and coupling reactions. A common approach involves reacting the tetrahydroquinoline precursor with a sulfonyl chloride derivative (e.g., 3-methylphenylpropanamide sulfonyl chloride) in the presence of a base like triethylamine. Key parameters include solvent choice (e.g., dichloromethane), reflux conditions (~40–60°C), and stoichiometric control . Yield optimization requires monitoring via TLC and intermediate purification using column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the sulfamoyl and propanamide moieties. Discrepancies in peak assignments (e.g., overlapping aromatic signals) are resolved using 2D NMR (COSY, HSQC). Mass spectrometry (HRMS) validates molecular weight, while FTIR confirms functional groups like the carbonyl (C=O) and sulfonamide (S=O) .
Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides precise stereochemical data. For ambiguous cases, computational modeling (e.g., density functional theory, DFT) cross-validates experimental results. Twinned or low-resolution datasets may require iterative refinement with SHELXPRO .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like enzymes or receptors. Pharmacophore mapping using the tetrahydroquinoline scaffold and sulfamoyl group identifies key binding motifs. Validation involves comparing docking scores with experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Methodological Answer : Systematic substitution of the benzyl, sulfamoyl, or propanamide groups is performed to assess effects on bioactivity. For example:
- Benzyl modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability.
- Sulfamoyl replacement : Test sulfonate or carbamate analogs for improved solubility.
High-throughput screening (HTS) and dose-response assays (e.g., ELISA, cell viability) quantify SAR trends .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions.
- Batch validation : HPLC purity >95% and LC-MS characterization to exclude degradants .
Meta-analysis of published data using tools like RevMan (Cochrane) identifies outliers .
Q. How can regioselectivity challenges in sulfonamide formation be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing groups : Use temporary protecting groups (e.g., Boc) to block undesired positions.
- Catalytic control : Employ transition-metal catalysts (e.g., Pd) for selective C–S bond formation.
Reaction progress is monitored via in-situ IR or Raman spectroscopy .
Q. What green chemistry approaches are feasible for scaling up synthesis without compromising yield?
- Methodological Answer : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces toxicity. Microwave-assisted synthesis shortens reaction times, while enzymatic catalysis (e.g., lipases) improves atom economy. Life-cycle assessment (LCA) tools evaluate environmental impact .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) are conducted over 24–72 hours. Degradation products are identified via LC-MS/MS. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life. Data is modeled using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
